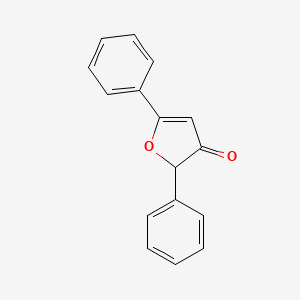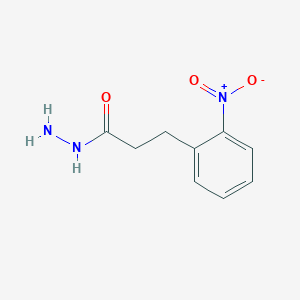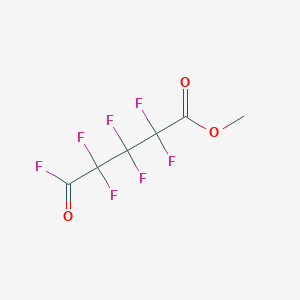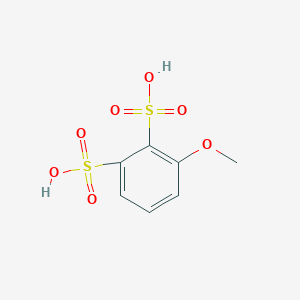![molecular formula C11H20NOP B14673793 1-[Di(prop-2-en-1-yl)phosphoryl]piperidine CAS No. 40392-95-8](/img/structure/B14673793.png)
1-[Di(prop-2-en-1-yl)phosphoryl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Di(prop-2-en-1-yl)phosphoryl]piperidine is a chemical compound that features a piperidine ring substituted with a di(prop-2-en-1-yl)phosphoryl group. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, including their use as building blocks for drug synthesis .
Vorbereitungsmethoden
The synthesis of 1-[Di(prop-2-en-1-yl)phosphoryl]piperidine can be achieved through various synthetic routes. One common method involves the reaction of piperidine with di(prop-2-en-1-yl)phosphoryl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
1-[Di(prop-2-en-1-yl)phosphoryl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the desired transformations .
Wissenschaftliche Forschungsanwendungen
1-[Di(prop-2-en-1-yl)phosphoryl]piperidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[Di(prop-2-en-1-yl)phosphoryl]piperidine involves its interaction with specific molecular targets and pathways. The di(prop-2-en-1-yl)phosphoryl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The piperidine ring may also contribute to the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
1-[Di(prop-2-en-1-yl)phosphoryl]piperidine can be compared with other similar compounds, such as:
1-(prop-2-yn-1-yl)piperidine: This compound features a prop-2-yn-1-yl group instead of the di(prop-2-en-1-yl)phosphoryl group, leading to different chemical and biological properties.
Piperidine derivatives: Various piperidine derivatives with different substituents exhibit a wide range of activities and applications, highlighting the versatility of the piperidine scaffold.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .
Eigenschaften
CAS-Nummer |
40392-95-8 |
|---|---|
Molekularformel |
C11H20NOP |
Molekulargewicht |
213.26 g/mol |
IUPAC-Name |
1-bis(prop-2-enyl)phosphorylpiperidine |
InChI |
InChI=1S/C11H20NOP/c1-3-10-14(13,11-4-2)12-8-6-5-7-9-12/h3-4H,1-2,5-11H2 |
InChI-Schlüssel |
XNLOBXYOWRCOJD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCP(=O)(CC=C)N1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


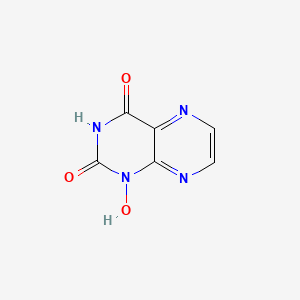
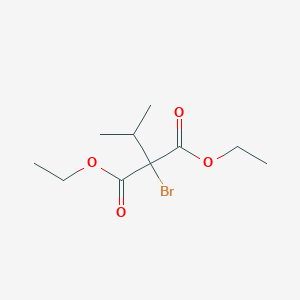
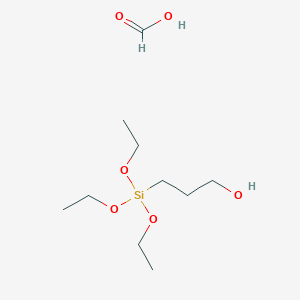

![Acetamide, N-[2-(2-methoxybenzoyl)phenyl]-](/img/structure/B14673746.png)
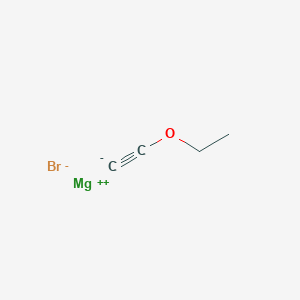

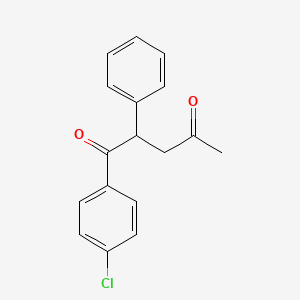
![[(Phenylethynyl)sulfanyl]benzene](/img/structure/B14673778.png)
